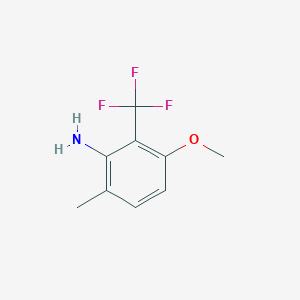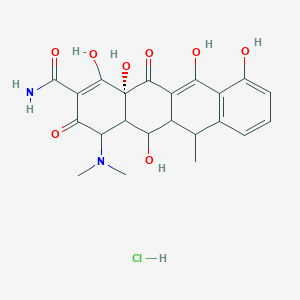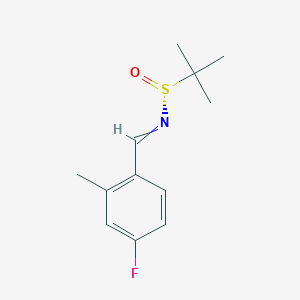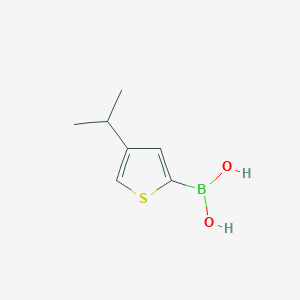
(4-Isopropylthiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Isopropylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with an isopropyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (4-Isopropylthiophen-2-yl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 4-isopropylthiophene-2-bromide, in the presence of a palladium catalyst and a suitable base like potassium acetate . The reaction conditions are generally mild, and the resulting boronic acid can be purified using standard chromatographic techniques.
Industrial Production Methods: On an industrial scale, the production of boronic acids often involves the direct borylation of aromatic compounds using tetrahydroxydiboron or similar reagents . The scalability of these methods makes them suitable for large-scale synthesis, ensuring a consistent supply of high-purity this compound for various applications.
化学反应分析
Types of Reactions: (4-Isopropylthiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols under specific conditions.
Substitution: The boronic acid group can be substituted with various nucleophiles, leading to diverse functionalized products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate or similar bases are often employed to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or phenols (from oxidation), and various substituted thiophenes (from substitution reactions).
科学研究应用
(4-Isopropylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Isopropylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.
相似化合物的比较
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thiophene ring.
Thiophen-2-ylboronic Acid: Similar structure but without the isopropyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Used in similar coupling reactions but with an aldehyde functional group.
Uniqueness: (4-Isopropylthiophen-2-yl)boronic acid is unique due to the presence of both the thiophene ring and the isopropyl group, which can influence its electronic properties and reactivity, making it suitable for specific synthetic applications that other boronic acids may not be able to achieve .
属性
分子式 |
C7H11BO2S |
|---|---|
分子量 |
170.04 g/mol |
IUPAC 名称 |
(4-propan-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO2S/c1-5(2)6-3-7(8(9)10)11-4-6/h3-5,9-10H,1-2H3 |
InChI 键 |
GLQIJOJMLPXEFC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CS1)C(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


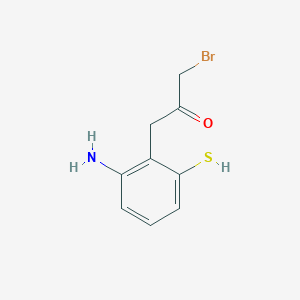

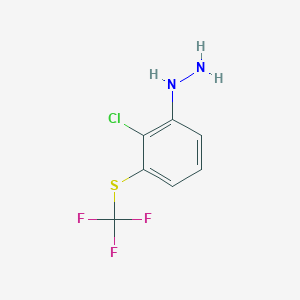

![(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14076342.png)
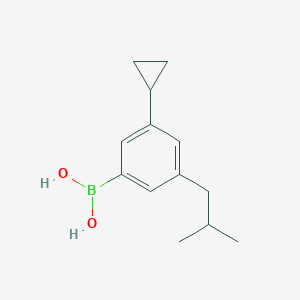
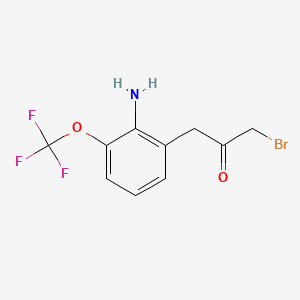
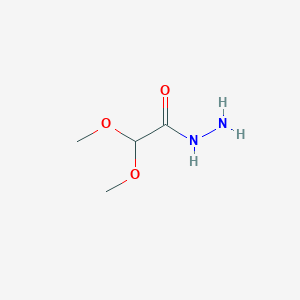
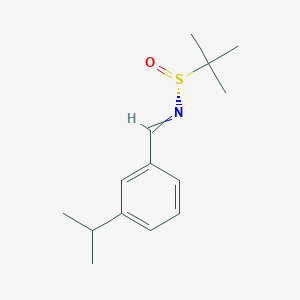
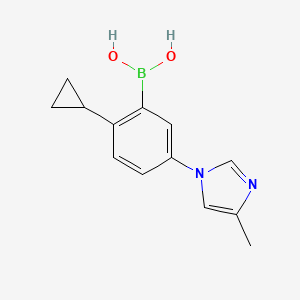
![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)
